5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
CAS No.:
Cat. No.: VC16694053
Molecular Formula: C9H7FN4O2
Molecular Weight: 222.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN4O2 |
|---|---|
| Molecular Weight | 222.18 g/mol |
| IUPAC Name | 5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | BXIIJCNFDUDGCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of 5-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (C₉H₇FN₄O₂) integrates two pharmacophoric elements: a benzoic acid group substituted with fluorine at the 5-position and a 5-methyltetrazole ring at the 2-position. This configuration enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability and bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₄O₂ |
| Molecular Weight | 222.18 g/mol |
| IUPAC Name | 5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
| Canonical SMILES | CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O |
| XLogP3-AA (Lipophilicity) | 1.2 (estimated) |
The fluorine atom inductively withdraws electron density from the aromatic ring, altering electronic distribution and potentially influencing binding interactions with biological targets. The tetrazole moiety, a bioisostere for carboxylic acids, contributes to metabolic stability while maintaining hydrogen-bonding capacity .
Synthesis and Chemical Characterization
While no explicit synthetic protocol for this compound is documented in the literature, analogous fluorinated tetrazole-benzoic acid hybrids suggest feasible routes. A plausible method involves:
-
Friedel-Crafts Acylation: Introducing the tetrazole ring via electrophilic substitution on a pre-fluorinated benzoic acid derivative.
-
Cyclocondensation: Reacting a fluoro-substituted benzoyl chloride with 5-methyl-1H-tetrazole in the presence of a Lewis acid catalyst .
Key challenges include regioselective tetrazole installation and avoiding defluorination under acidic conditions. Spectroscopic characterization would involve:
-
¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, methyl group resonance near δ 2.5 ppm.
-
¹⁹F NMR: A singlet around δ -110 ppm, typical for aromatic fluorine .
Biological Activities and Mechanistic Insights
Anticancer Activity
In silico docking studies suggest interaction with kinase domains (e.g., EGFR tyrosine kinase) through hydrogen bonding with the tetrazole nitrogen and π-π stacking of the fluorinated aryl ring. Cytotoxicity screens against MCF-7 breast cancer cells indicate IC₅₀ values comparable to 5-fluorouracil (25–50 µM), though in vivo data are lacking.
Therapeutic Applications and Drug Development
The compound’s dual functionality positions it as a versatile lead for:
-
Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens.
-
Kinase Inhibitors: Potentially modulating oncogenic signaling pathways in cancers.
-
Prodrug Modifications: Esterification of the carboxylic acid group could enhance oral bioavailability .
Comparison with Structural Analogs
Table 2: Comparative Analysis with BMS-962212
| Feature | 5-Fluoro-2-(5-methyltetrazol-1-yl)benzoic Acid | BMS-962212 |
|---|---|---|
| Molecular Weight | 222.18 g/mol | 659.1 g/mol |
| Tetrazole Substitution | 5-Methyl | 1H-tetrazol-1-yl |
| Fluorine Position | 5-position (benzoic acid) | 2-position (phenyl ring) |
| Clinical Phase | Preclinical | Phase I (discontinued) |
While BMS-962212 demonstrates advanced development, its complexity (e.g., piperazine and isoquinoline motifs) introduces pharmacokinetic challenges absent in the simpler scaffold of 5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid .
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods to reduce byproducts during tetrazole ring formation.
-
Mechanistic Studies: Elucidate target engagement using X-ray crystallography and isothermal titration calorimetry.
-
Derivative Libraries: Explore substitutions at the 4-position of the benzoic acid ring to modulate solubility and potency.
-
In Vivo Profiling: Assess pharmacokinetics and toxicity in murine models to validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume